

# Biological activities of 5-O-Methylvisammioside

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## Compound of Interest

Compound Name: 5-O-Methylvisammioside

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An In-depth Technical Guide to the Biological Activities of **5-O-Methylvisammioside**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**5-O-Methylvisammioside** is a naturally occurring chromone, a flavonol glycoside compound, primarily isolated from the dried roots of *Saposhnikovia divaricata* (Turcz.) Schischk., a plant widely utilized in traditional Chinese medicine.[1][2] Its molecular formula is C<sub>22</sub>H<sub>28</sub>O<sub>10</sub>. [1][3] Emerging research has highlighted its diverse pharmacological properties, positioning it as a compound of significant interest for therapeutic development. Studies have demonstrated its potential as an anti-inflammatory, antioxidant, anticancer, and neuroprotective agent.[1][4][5] This technical guide provides a comprehensive overview of the documented biological activities of **5-O-Methylvisammioside**, with a focus on its mechanisms of action, quantitative data, and the experimental protocols used for its evaluation.

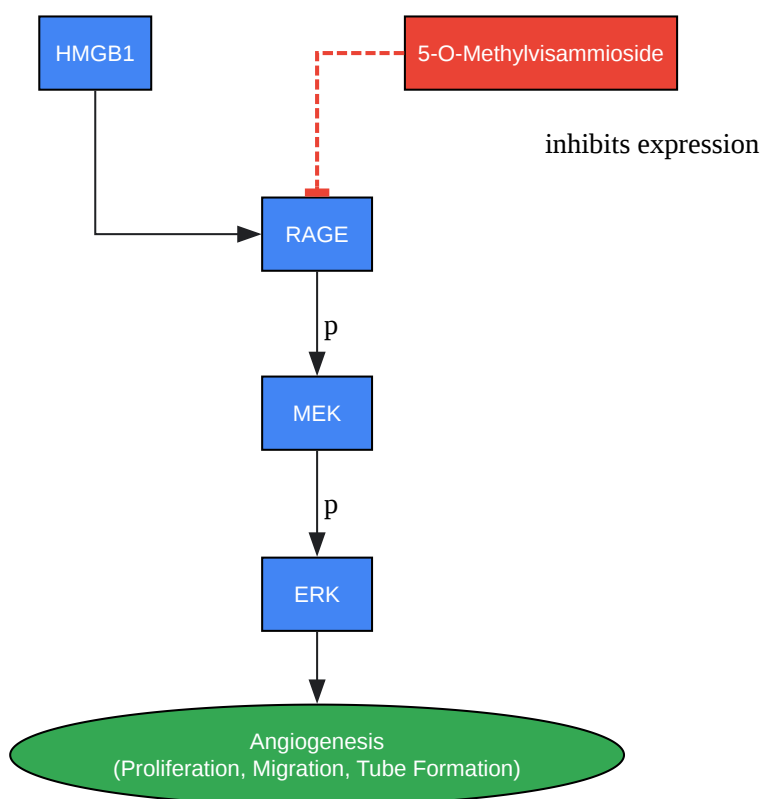
## Anti-Angiogenic and Anti-Tumor Activity

**5-O-Methylvisammioside** has shown notable efficacy in inhibiting angiogenesis, a critical process in tumor growth and metastasis.[6] Its primary anti-tumor effects appear to be mediated through the suppression of neovascularization.[6]

## Mechanism of Action: HMGB1/RAGE/MEK/ERK Pathway

Research indicates that **5-O-Methylvisammioside** exerts its anti-angiogenic effects by targeting the High Mobility Group Box 1 (HMGB1)/Receptor for Advanced Glycation End-

products (RAGE) signaling axis.[6] HMGB1, when overexpressed in hepatocellular carcinoma (HCC), promotes vascular proliferation.[6] **5-O-Methylvisammioside** inhibits this process by downregulating the expression of RAGE and subsequently suppressing the phosphorylation of downstream signaling molecules MEK and ERK.[6] This targeted modulation disrupts the signaling cascade that leads to endothelial cell proliferation, migration, and tube formation.[6]



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Caption: Inhibition of the HMGB1/RAGE/MEK/ERK signaling pathway by **5-O-Methylvisammioside**.

## Quantitative Data

The anti-tumor and anti-angiogenic effects of **5-O-Methylvisammioside** have been quantified in both in vitro and in vivo models.

Table 1: In Vitro Anti-Angiogenic Effects on HUVECs

Assay	Treatment	Concentration of 5-O-Methylvisammi oside	Result	Reference
Proliferation	HMGB1 (800 ng/mL)	100-500 µg/mL	Dose-dependent inhibition of HMGB1-induced proliferation	[6]
Migration	HMGB1	Not specified	Significant attenuation	[6]

| Tube Formation | HMGB1 | Not specified | Significant attenuation |[6] |

Table 2: In Vivo Anti-Tumor Effects in an Orthotopic HCC Mouse Model

Parameter	5-O-Methylvisammi oside Dosage	Result	P-value	Reference
Tumor Inhibition Rate	Low Dose	42.24% ± 7.71%	< 0.05	[6]
	Medium Dose	55.48% ± 9.13%	< 0.05	[6]
	High Dose	62.64% ± 14.72%	< 0.05	[6]

| Microvessel Density (MVD) | All Doses | Significant decrease in CD31-labeled H-scores | < 0.05, < 0.01 |[6] |

## Experimental Protocols

- In Vitro Cell Proliferation (MTT Assay):

- Human umbilical vein endothelial cells (HUVECs) are seeded in 96-well plates.
- Cells are stimulated with recombinant HMGB1 protein (e.g., 800 ng/mL) in the presence or absence of varying concentrations of **5-O-Methylvisammioside** (100-500 µg/mL) for 24 hours.[6]
- MTT reagent is added to each well, and plates are incubated to allow for formazan crystal formation.
- The formazan product is solubilized with a solvent (e.g., DMSO).
- Absorbance is measured at 490 nm, with absorbance correlating to the number of viable, proliferating cells.[6]
- In Vivo Orthotopic Hepatocellular Carcinoma Model:
  - An orthotopic HCC model is established in C57BL/6 mice using Hepa1-6 cells.[6]
  - Mice are randomized into control and treatment groups.
  - **5-O-Methylvisammioside** is administered to treatment groups (e.g., daily intraperitoneal injections).[6]
  - After a set period, tumors are excised and weighed to calculate the tumor inhibition rate.
  - Tumor tissues are processed for immunohistochemical staining with an anti-CD31 antibody to quantify microvessel density (MVD) as a measure of angiogenesis.[6]

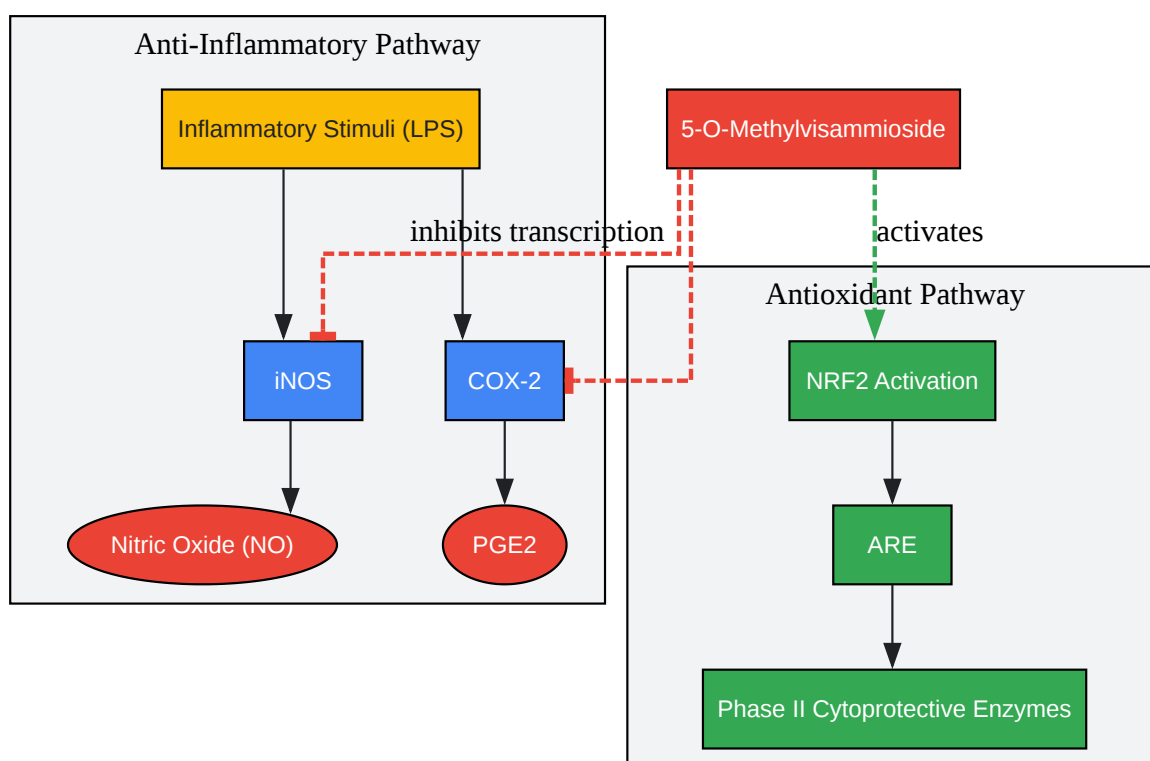
## Anti-Inflammatory and Antioxidant Activities

**5-O-Methylvisammioside** demonstrates significant anti-inflammatory and antioxidant properties through multiple mechanisms, including the inhibition of pro-inflammatory mediators and the activation of cytoprotective pathways.[1][5]

## Mechanism of Action: Inhibition of COX-2/iNOS and Activation of NRF2/ARE

In inflammatory conditions, **5-O-Methylvisammioside** suppresses the production of prostaglandin E2 (PGE2) and nitric oxide (NO).[5] It achieves this by transcriptionally inhibiting the expression of key inflammatory enzymes, cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1][5]

Furthermore, it exhibits antioxidant effects by activating the NF-E2-related factor 2 (NRF2)/antioxidant response element (ARE) pathway.[5] By promoting NRF2, it enhances the transcription of phase II cytoprotective enzymes, which protect cells against oxidative damage.[5][7]



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Caption: Dual anti-inflammatory and antioxidant mechanisms of **5-O-Methylvisammioside**.

## Quantitative Data

Table 3: Anti-Inflammatory and Antioxidant Effects In Vitro

Cell Line	Treatment	Effect	Reference
RAW 264.7 Macrophages	Lipopolysaccharide (LPS)	Significant suppression of NO and PGE2 generation	[5]
HaCaT Keratinocytes	N/A	Increased NRF2 and activation of ARE	[5]
HaCaT Keratinocytes	TPA-induced oxidative stress	Significant protection against intracellular damage	[5]

| LAD 2 Mast Cells | Compound 48/80 | Inhibition of histamine release (at 10-100  $\mu$ M) |[8] |

## Experimental Protocols

- Nitric Oxide (NO) and PGE2 Measurement:
  - Murine macrophage RAW 264.7 cells are pre-treated with **5-O-Methylvisammioside** for a specified time.
  - Inflammation is induced by adding LPS (e.g., 1  $\mu$ g/mL).
  - After 24 hours, the culture medium is collected.
  - NO concentration is determined by measuring nitrite levels using the Griess reagent.[5]
  - PGE2 concentration is quantified using a commercial enzyme immunoassay (EIA) kit.[5]
- ARE-Luciferase Reporter Assay:
  - Human keratinocyte HaCaT cells are transiently co-transfected with an ARE-luciferase reporter plasmid and a  $\beta$ -galactosidase expression vector (for normalization).
  - Cells are treated with **5-O-Methylvisammioside** for a set duration.

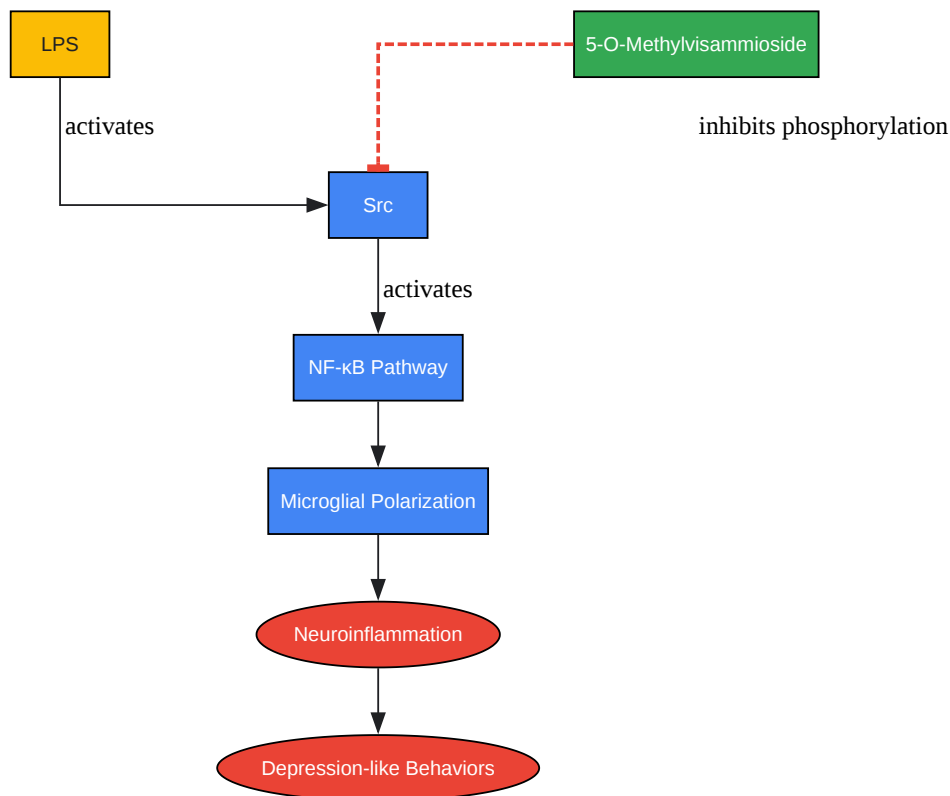
- Cell lysates are prepared, and luciferase activity is measured using a luminometer.
- $\beta$ -galactosidase activity is measured to normalize the luciferase readings for transfection efficiency.[\[5\]](#)

## Neuroprotective and Antidepressant-like Effects

**5-O-Methylvisammioside** exhibits neuroprotective properties and has been shown to alleviate depression-like behaviors, primarily by mitigating neuroinflammation.[\[4\]](#)

## Mechanism of Action: Targeting Src-Mediated NF- $\kappa$ B Activation

In the central nervous system, neuroinflammation is a key contributor to depression. **5-O-Methylvisammioside** has been found to inhibit the activation of the nuclear factor kappa B (NF- $\kappa$ B) signaling pathway by targeting the proto-oncogene tyrosine-protein kinase Src.[\[4\]](#) By inhibiting Src phosphorylation, it prevents the subsequent activation of NF- $\kappa$ B, which in turn reduces the polarization of microglia and the production of pro-inflammatory mediators in the hippocampus.[\[4\]](#)[\[8\]](#) This mechanism is similar to that of the known Src inhibitor PP2.[\[4\]](#)



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Caption: Neuroprotective action of **5-O-Methylvisammioside** via Src/NF-κB pathway inhibition.

## Quantitative Data

Table 4: Neuroprotective Effects of **5-O-Methylvisammioside**



Model	Effect	Result	Reference
<b>LPS-induced depression in mice</b>	<b>Behavioral tests (Tail suspension, Forced swim)</b>	<b>Decreased immobility time</b>	<b>[4][8]</b>
LPS-treated BV-2 microglia	Biochemical analysis	Reduced levels of NO and malondialdehyde (MDA)	[8]
LPS-treated BV-2 microglia	Western Blot	Reduced nuclear NF- $\kappa$ B levels	[8]

| Rat model of subarachnoid hemorrhage | Neurological assessment | Improved neurological deficits (at 400  $\mu$ g/kg) |[8] |

## Experimental Protocols

- Behavioral Tests for Depression (Forced Swim Test):
  - Mice are induced with depression-like behavior using LPS injections.
  - Treatment groups receive **5-O-Methylvisammioside**.
  - Mice are individually placed in a cylinder of water from which they cannot escape.
  - The duration of immobility (a measure of behavioral despair) is recorded over a set period (e.g., the last 4 minutes of a 6-minute test).[8]
- Immunofluorescence for Microglial Polarization:
  - Brain tissues (specifically hippocampus regions CA1 and CA3) are collected from control and treated mice.[4]
  - Tissue sections are stained with antibodies against microglial markers (e.g., Iba1).
  - The morphology and density of microglia are analyzed using fluorescence microscopy to assess polarization state (e.g., resting vs. activated).[4]

## Additional Biological Activities

Beyond the major areas detailed above, **5-O-Methylvisammioside** has been reported to possess a range of other pharmacological effects.

Table 5: Other Reported Biological Activities

Activity	Model System	Effect	Reference
Anticancer	HT-29 colon cancer cells	Cell cycle arrest at the G2/M phase (at 10 µM)	[8]
	Caco-2 colon cancer cells	Induction of early apoptosis	[1]
	Vascular smooth muscle cells	Cell cycle arrest at the G0/G1 phase	[1]
Antipyretic	Yeast-induced fever in rats	Obvious antipyretic effect	[1]
Analgesic	Not specified	Reported analgesic effects	[9][10]

| Anti-platelet Aggregation | Not specified | Reported anti-platelet aggregation effects [[9][10]] |

## Metabolism

Understanding the metabolic fate of **5-O-Methylvisammioside** is crucial for its development as a therapeutic agent. Studies in Sprague-Dawley rats have identified its primary metabolic pathways. In vivo, 26 metabolites were characterized across urine, feces, bile, and blood.[11] The main metabolic transformations include deglycosylation, demethylation, oxidation, N-acetylation, and sulfate conjugation.[11]

## Conclusion

**5-O-Methylvisammioside** is a multifunctional natural compound with a compelling profile of biological activities. Its ability to modulate key signaling pathways involved in angiogenesis

(HMGB1/RAGE/MEK/ERK), inflammation (COX-2/iNOS, NRF2/ARE), and neuroinflammation (Src/NF- $\kappa$ B) underscores its therapeutic potential across a spectrum of diseases, including cancer, inflammatory disorders, and depression. The quantitative data and established experimental protocols provide a solid foundation for further preclinical and clinical investigation. This guide summarizes the current technical knowledge, highlighting **5-O-Methylvisammioside** as a promising candidate for drug development professionals.

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